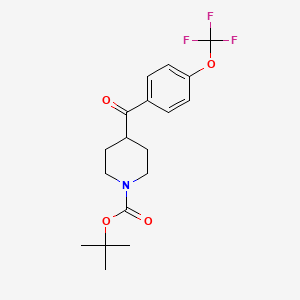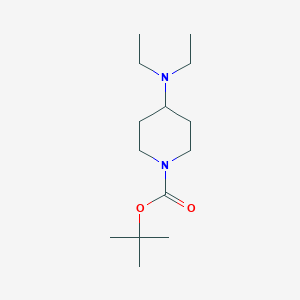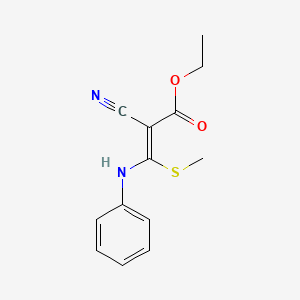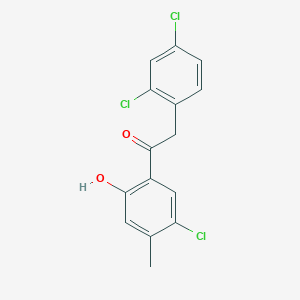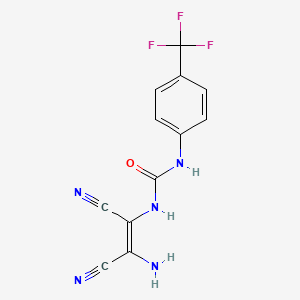
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide, also known as NAF, is an organic compound belonging to the class of nitriles. It has been used in a variety of scientific applications, such as in the synthesis of drugs and for the study of biochemical and physiological processes. In
科学研究应用
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide has been used in a variety of scientific applications, such as in the synthesis of drugs, in the study of biochemical and physiological processes, and in the development of new materials. In particular, it has been used in the synthesis of nucleoside analogs, which are used in the study of enzyme-catalyzed reactions. It has also been used in the study of the structure and function of proteins, as well as in the development of new materials for use in medical implants and other biomedical applications.
作用机制
The mechanism of action of N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide is not fully understood. However, it is thought to act as a nucleophile, forming a covalent bond with the substrate molecule. This bond is then cleaved by the enzyme, releasing the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide are not fully understood. However, it is known to interact with proteins and enzymes in the body, and has been shown to be toxic to certain cell lines. Additionally, it has been shown to inhibit the growth of certain bacteria, and to reduce the production of certain proteins.
实验室实验的优点和局限性
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide has several advantages for use in laboratory experiments. It is readily available, and can be prepared in a variety of concentrations. Additionally, it is relatively stable, and has a low toxicity. However, it is also relatively expensive, and can be difficult to handle due to its reactivity.
未来方向
There are several potential future directions for research into N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide. These include further study of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug synthesis and the development of new materials. Additionally, further research into its toxicity, as well as its potential for use in medical implants and other biomedical applications, could be beneficial. Finally, further investigation into its use as a nucleophile in enzyme-catalyzed reactions could lead to new and improved drugs.
合成方法
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide is synthesized by the condensation of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in aqueous solution, and yields N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide in a yield of 85%. The reaction is typically carried out at room temperature, though higher temperatures can be used to increase the reaction rate.
属性
IUPAC Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O/c13-12(14,15)7-1-3-8(4-2-7)19-11(21)20-10(6-17)9(18)5-16/h1-4H,18H2,(H2,19,20,21)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEGQFCBKAFDID-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-1,2-dinitrilovinyl)((4-(trifluoromethyl)phenyl)amino)formamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

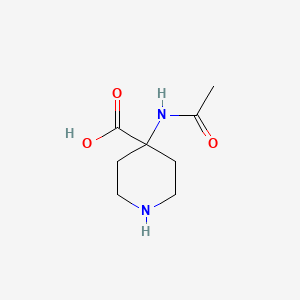
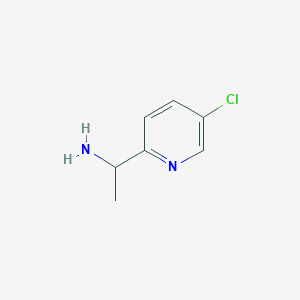

![4,7-Dibromobenzo[d]thiazole](/img/structure/B6333022.png)

